2-Chloro-5-fluorobenzothiazole

Descripción general

Descripción

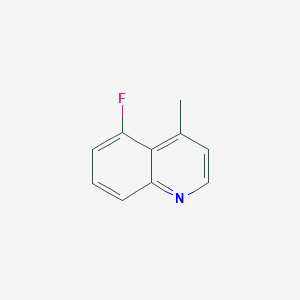

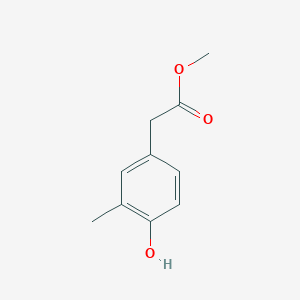

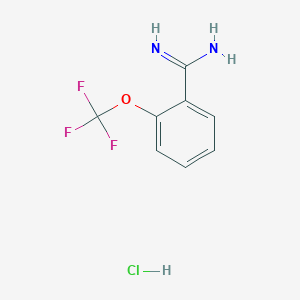

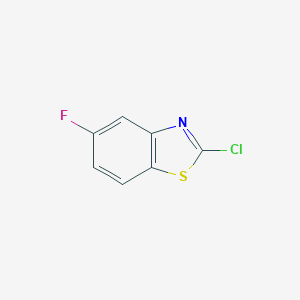

2-Chloro-5-fluorobenzothiazole is a chemical compound with the molecular formula C7H3ClFNS. Its molecular weight is 187.62 g/mol . It is also known by other names such as 2-Chloro-5-fluorobenzo[d]thiazole and 2-chloro-5-fluoro-1,3-benzothiazole .

Synthesis Analysis

Modern approaches to the synthesis of benzothiazole derivatives involve both conventional multistep processes and one-pot, atom economy procedures . The synthesis of 2-arylbenzothiazoles using 2-aminothiophenol and diversely substituted aldehydes is one of the best approaches . The reaction proceeds successively via the in situ steps and includes quaternization of 2-aminobenzothiazole with bromomethyl aryl ketone, HBr evolution, and formation of the imine with subsequent intramolecular cyclization .Molecular Structure Analysis

The molecular structure of 2-Chloro-5-fluorobenzothiazole consists of a benzene ring fused with a thiazole ring, which contains nitrogen and sulfur atoms. The benzene ring is substituted with chlorine and fluorine atoms at the 2nd and 5th positions, respectively .Chemical Reactions Analysis

Benzothiazoles, including 2-Chloro-5-fluorobenzothiazole, are highly reactive building blocks for organic and organoelement synthesis . They can be used in the design of a wide variety of aromatic azoles . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for this purpose .Physical And Chemical Properties Analysis

2-Chloro-5-fluorobenzothiazole has several computed properties. It has a molecular weight of 187.62 g/mol, an XLogP3-AA of 3.4, and a topological polar surface area of 41.1 Ų . It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 186.9658761 g/mol .Aplicaciones Científicas De Investigación

Benzothiazoles in Pharmaceutical Research

Benzothiazoles are known for their potent pharmacological activities and serve as a unique moiety for experimental drug design. They are essential compounds in pharmaceutical chemistry due to their significant therapeutic effects .

Benzothiazoles in Cancer Research

These compounds are building blocks for developing derivatives with high therapeutic activity, particularly in cancer research. Benzothiazole derivatives have been patented for a range of therapeutic applications, emphasizing cancer treatment .

Benzothiazoles in Agrochemicals

In the past two decades, benzothiazoles have been applied in discovering new agrochemicals. They exhibit antibacterial, fungicidal, antiviral, herbicidal, and insecticidal activities .

Benzothiazoles as Imaging Reagents

Due to their fluorescence properties, benzothiazoles are used as imaging reagents. They play a crucial role in medical diagnostics and research by serving as markers or probes .

Benzothiazoles in Material Science

These compounds are utilized in the synthesis of fluorescence materials and electroluminescent devices. Their unique properties make them suitable for various applications in material science .

Benzothiazoles as Enzyme Inhibitors

Benzothiazoles act as enzyme inhibitors and have been used extensively in biochemical research to study enzyme mechanisms and develop new medications .

Propiedades

IUPAC Name |

2-chloro-5-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNS/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMBREJYLPBYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459763 | |

| Record name | 2-Chloro-5-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluorobenzothiazole | |

CAS RN |

154327-27-2 | |

| Record name | 2-Chloro-5-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.